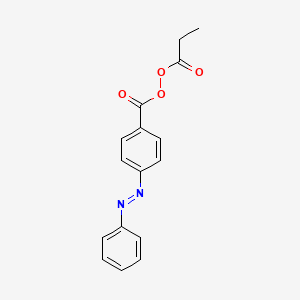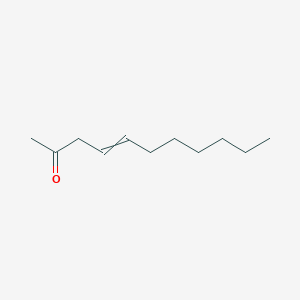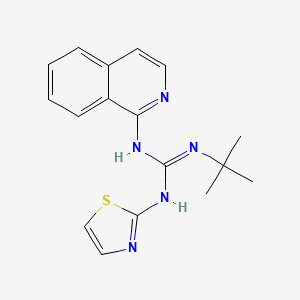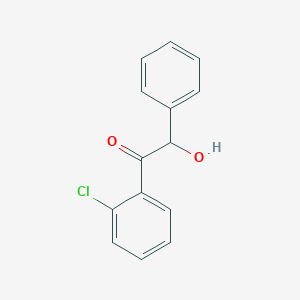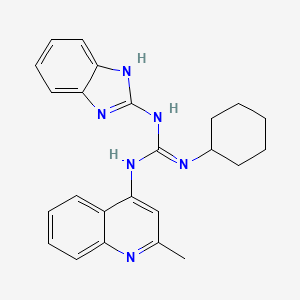![molecular formula C6H14S2Si B14463554 Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane CAS No. 71756-43-9](/img/structure/B14463554.png)
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane is an organosilicon compound with the molecular formula C6H14SSi This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable vinyl sulfide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the vinyl sulfide, followed by the addition of trimethylsilyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The silicon-methyl bonds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. The vinyl group allows for further functionalization, making this compound versatile in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the vinyl and methylsulfanyl groups.
Vinyltrimethylsilane: Contains a vinyl group but does not have the methylsulfanyl substitution.
Trimethylsilyl chloride: A precursor in the synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane.
Uniqueness
This compound is unique due to the presence of both the vinyl and methylsulfanyl groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.
Eigenschaften
CAS-Nummer |
71756-43-9 |
|---|---|
Molekularformel |
C6H14S2Si |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
trimethyl(1-methylsulfanylethenylsulfanyl)silane |
InChI |
InChI=1S/C6H14S2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 |
InChI-Schlüssel |
BVCBXUMCPJUGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC(=C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



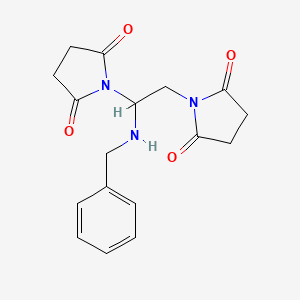
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
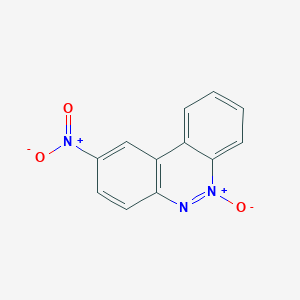

![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
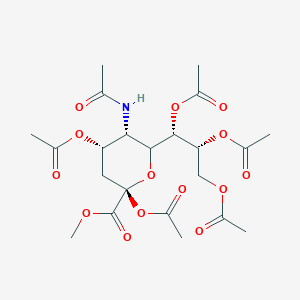
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
